molecular formula C15H17ClN4O4S B5964336 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5964336
M. Wt: 384.8 g/mol
InChI Key: MELNSBDJUBGQSF-UHFFFAOYSA-N
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Description

5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, ethyl acetate, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a piperazine ring enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.

Properties

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S/c1-10-2-3-11(16)8-12(10)19-4-6-20(7-5-19)25(23,24)13-9-17-15(22)18-14(13)21/h2-3,8-9H,4-7H2,1H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELNSBDJUBGQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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